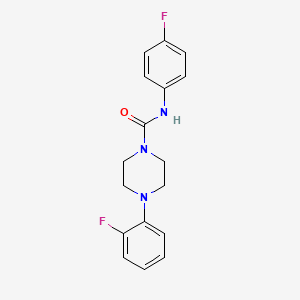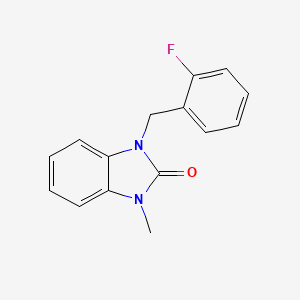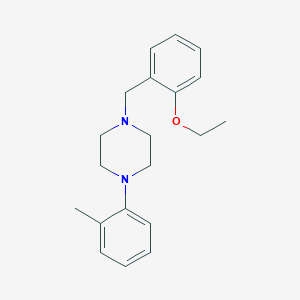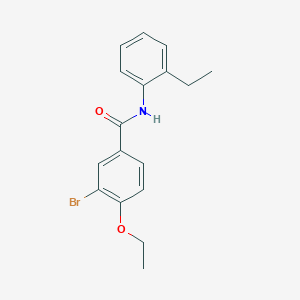![molecular formula C14H20ClN3OS B5709534 N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as CMET, is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research as a tool to study various biochemical and physiological processes. CMET is synthesized by a simple method and has been found to have significant effects on the human body. In
作用机制
CMET inhibits the activity of PTPs by binding to the active site of the enzyme. PTPs are enzymes that play a crucial role in regulating various signaling pathways in the human body. By inhibiting the activity of PTPs, CMET modulates the activity of various signaling pathways and affects various physiological processes.
Biochemical and Physiological Effects:
CMET has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. CMET has also been found to modulate the activity of various signaling pathways such as the MAPK/ERK pathway, the JAK/STAT pathway, and the PI3K/AKT pathway. CMET has also been found to have anti-inflammatory effects and has been used as a potential anti-inflammatory agent.
实验室实验的优点和局限性
CMET has several advantages for lab experiments. It is synthesized by a simple method and is readily available. It has been extensively studied and has a well-established mechanism of action. However, like any other chemical compound, CMET has certain limitations. It is a potent inhibitor of PTPs and can affect various physiological processes in the human body. Therefore, caution should be exercised while using CMET in lab experiments.
未来方向
There are several future directions for the study of CMET. It can be used as a potential anti-cancer agent, anti-inflammatory agent, and as a tool to study various physiological processes. Further studies can be conducted to explore the effects of CMET on various signaling pathways and its potential use in the treatment of various diseases. Additionally, studies can be conducted to optimize the synthesis method of CMET and to improve its potency and selectivity.
Conclusion:
In conclusion, CMET is a chemical compound that has significant applications in scientific research. It is synthesized by a simple method and has been found to have various biochemical and physiological effects. CMET is a potent inhibitor of PTPs and has been used as a tool to study various physiological processes. Further studies can be conducted to explore the potential use of CMET in the treatment of various diseases.
合成方法
CMET is synthesized by reacting 4-chloro-2-methylphenyl isothiocyanate with 4-morpholineethanamine in anhydrous ethanol. The reaction takes place at room temperature and yields CMET as a white solid. The purity of the synthesized compound can be confirmed by using various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
CMET has been extensively used in scientific research to study various biochemical and physiological processes. It has been found to inhibit the activity of protein tyrosine phosphatases (PTPs) and has been used as a tool to study the role of PTPs in various diseases such as cancer, diabetes, and autoimmune disorders. CMET has also been found to inhibit the growth of cancer cells and has been used as a potential anti-cancer agent.
属性
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c1-11-10-12(15)2-3-13(11)17-14(20)16-4-5-18-6-8-19-9-7-18/h2-3,10H,4-9H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHPKNLAGOPMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)


![1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B5709465.png)
![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B5709477.png)






![2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5709540.png)